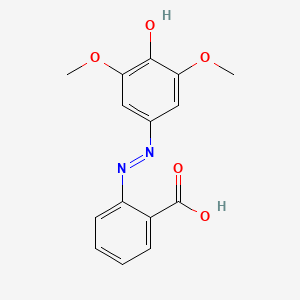
2-((3',5'-Dimethoxy-4'-hydroxyphenyl)azo)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3’,5’-DIMETHOXY-4’-HYDROXYPHENYL)AZO)BENZOIC ACID is an organic compound belonging to the class of azobenzenes. These compounds are characterized by the presence of a central azo group (N=N) conjugated to benzene rings. The compound’s chemical formula is C15H14N2O5, and it has a molecular weight of 302.28 g/mol . Azobenzenes are known for their vibrant colors and are often used in dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3’,5’-DIMETHOXY-4’-HYDROXYPHENYL)AZO)BENZOIC ACID typically involves the diazotization of 3,5-dimethoxy-4-hydroxyaniline followed by coupling with benzoic acid. The reaction conditions generally include an acidic medium to facilitate the diazotization process and a basic medium for the coupling reaction. The steps are as follows:
Diazotization: 3,5-dimethoxy-4-hydroxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with benzoic acid in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
2-((3’,5’-DIMETHOXY-4’-HYDROXYPHENYL)AZO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
2-((3’,5’-DIMETHOXY-4’-HYDROXYPHENYL)AZO)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a dye and pigment due to its vibrant color. It is also used in studying azo coupling reactions.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the manufacturing of colored polymers and textiles.
Mechanism of Action
The mechanism of action of 2-((3’,5’-DIMETHOXY-4’-HYDROXYPHENYL)AZO)BENZOIC ACID involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in various applications, including molecular switches and sensors .
Comparison with Similar Compounds
Similar Compounds
2-((3’,5’-DIMETHYL-4’-HYDROXYPHENYL)AZO)BENZOIC ACID: Similar structure but with methyl groups instead of methoxy groups.
2-(4-HYDROXYPHENYLAZO)BENZOIC ACID: Lacks the methoxy groups on the aromatic ring.
Uniqueness
2-((3’,5’-DIMETHOXY-4’-HYDROXYPHENYL)AZO)BENZOIC ACID is unique due to the presence of methoxy groups, which influence its electronic properties and reactivity. The methoxy groups increase the electron density on the aromatic ring, making it more reactive towards electrophilic substitution reactions .
Properties
Molecular Formula |
C15H14N2O5 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
2-[(4-hydroxy-3,5-dimethoxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-7-9(8-13(22-2)14(12)18)16-17-11-6-4-3-5-10(11)15(19)20/h3-8,18H,1-2H3,(H,19,20) |
InChI Key |
OUUSCQGLQHBVJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)N=NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















